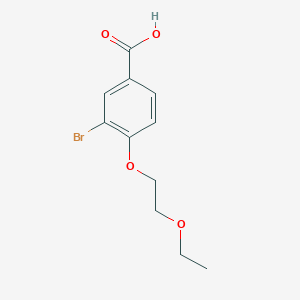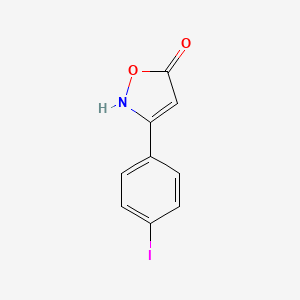
2-Hydroxy-6-(1-piperidinylsulfonyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ヒドロキシ-6-(1-ピペリジニルスルホニル)キノリンは、分子式C14H16N2O3Sの有機化合物です。これは、複素環式芳香族有機化合物であるキノリンの誘導体です。
2. 製法
合成ルートと反応条件
2-ヒドロキシ-6-(1-ピペリジニルスルホニル)キノリンの合成は、通常、以下の手順で行われます。
出発物質: 合成は、キノリンとピペリジンを主な出発物質として開始されます。
スルホニル化: キノリンは、ピリジンなどの塩基の存在下で、p-トルエンスルホニルクロリドなどのスルホニルクロリドを使用して最初にスルホニル化されます。この手順により、スルホニル基がキノリン環に導入されます。
水酸化: 次に、スルホニル化されたキノリンは、水酸化ナトリウムや水酸化カリウムなどの水酸化剤を使用して水酸化され、キノリン環の2位にヒドロキシル基が導入されます。
ピペリジニル化: 最後に、水酸化されたスルホニルキノリンは、還流条件下でピペリジンと反応させ、6位にピペリジニル基が導入されます。
工業的製造方法
2-ヒドロキシ-6-(1-ピペリジニルスルホニル)キノリンの工業的製造は、同様の合成ルートに従いますが、より大規模で行われます。プロセスには以下が含まれます。
バッチまたは連続処理: 規模に応じて、反応はバッチ反応器または連続フロー反応器で行うことができます。
精製: 粗生成物は、再結晶、カラムクロマトグラフィー、または蒸留などの技術を使用して精製され、純粋な化合物が得られます。
品質管理: 最終生成物は、純度と一貫性を確保するために、厳格な品質管理を受けます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-6-(1-piperidinylsulfonyl)quinoline typically involves the following steps:
Starting Materials: The synthesis begins with quinoline and piperidine as the primary starting materials.
Sulfonylation: The quinoline is first sulfonylated using a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine. This step introduces the sulfonyl group to the quinoline ring.
Hydroxylation: The sulfonylated quinoline is then hydroxylated using a hydroxylating agent such as sodium hydroxide or potassium hydroxide to introduce the hydroxyl group at the 2-position of the quinoline ring.
Piperidinylation: Finally, the hydroxylated sulfonyl quinoline is reacted with piperidine under reflux conditions to introduce the piperidinyl group at the 6-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the scale, the reactions can be carried out in batch reactors or continuous flow reactors.
Purification: The crude product is purified using techniques such as recrystallization, column chromatography, or distillation to obtain the pure compound.
Quality Control: The final product undergoes rigorous quality control to ensure its purity and consistency.
化学反応の分析
反応の種類
2-ヒドロキシ-6-(1-ピペリジニルスルホニル)キノリンは、以下を含むさまざまな化学反応を起こします。
酸化: ヒドロキシル基は、キノン誘導体を形成するために酸化することができます。
還元: この化合物は、ジヒドロキノリン誘導体を形成するために還元することができます。
置換: 適切な条件下では、スルホニル基とピペリジニル基を他の官能基に置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムなどの還元剤が使用されます。
置換: 置換反応には、多くの場合、パラジウムカーボンまたはヨウ化銅(I)などの触媒が必要です。
主な生成物
酸化: キノン誘導体。
還元: ジヒドロキノリン誘導体。
置換: 導入された置換基に応じて、さまざまな置換キノリン誘導体。
4. 科学研究への応用
2-ヒドロキシ-6-(1-ピペリジニルスルホニル)キノリンは、いくつかの科学研究に応用されています。
医薬品化学: 抗菌剤、抗ウイルス剤、抗がん剤としての可能性について研究されています。
有機合成: より複雑な有機分子の合成における中間体として役立ちます。
材料科学: この化合物は、独自の特性を持つ新規材料の開発における潜在的な用途について検討されています。
科学的研究の応用
2-Hydroxy-6-(1-piperidinylsulfonyl)quinoline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is explored for its potential use in the development of novel materials with unique properties.
作用機序
2-ヒドロキシ-6-(1-ピペリジニルスルホニル)キノリンの作用機序には以下が含まれます。
分子標的: この化合物は、生物系における特定の酵素または受容体を標的にします。
関与する経路: これは、微生物または癌細胞の代謝経路を阻害し、その結果、阻害または死に至ります。
類似化合物との比較
類似化合物
2-ヒドロキシキノリン: スルホニル基とピペリジニル基がありません。
6-スルホニルキノリン: ヒドロキシル基とピペリジニル基がありません。
6-(1-ピペリジニル)キノリン: ヒドロキシル基とスルホニル基がありません。
独自性
2-ヒドロキシ-6-(1-ピペリジニルスルホニル)キノリンは、ヒドロキシル基とピペリジニルスルホニル基の両方が存在するためにユニークであり、これにより、そのアナログと比較して異なる化学的および生物学的特性が与えられます。
特性
分子式 |
C14H16N2O3S |
|---|---|
分子量 |
292.36 g/mol |
IUPAC名 |
6-piperidin-1-ylsulfonyl-1H-quinolin-2-one |
InChI |
InChI=1S/C14H16N2O3S/c17-14-7-4-11-10-12(5-6-13(11)15-14)20(18,19)16-8-2-1-3-9-16/h4-7,10H,1-3,8-9H2,(H,15,17) |
InChIキー |
CRGXDDWMQYFJQX-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-(4-Bromophenyl)-2-[(2S,4S)-4-methyl-2-pyrrolidinyl]-1H-imidazole](/img/structure/B11925798.png)



![(2S,3S,4aR,8aR)-2,3-Bis[2-(diphenylphosphino)phenyl]-1,4-dimethyldecahydroquinoxaline](/img/structure/B11925836.png)


![6,6-Difluoro-2-azabicyclo[3.1.0]hexane](/img/structure/B11925857.png)



